2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(2,4-Dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridinyl group at position 5 and an acetamide moiety at position 2. The acetamide is further substituted with a 2,4-dimethylphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-6-7-13(12(2)9-11)10-15(22)19-17-21-20-16(23-17)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVOUOJKVPBGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings, emphasizing its potential therapeutic applications.
Chemical Structure
This compound comprises several functional groups that contribute to its biological properties. The presence of a dimethylphenyl group, a pyridinyl moiety, and an oxadiazolyl structure plays a significant role in its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide |
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.341 g/mol |
| CAS Number | 1235089-43-6 |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its potential as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and cancer therapy.
Anticancer Activity
A study highlighted the potential of oxadiazole derivatives as PPAR-α agonists. The compound demonstrated promising cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities exhibited EC50 values ranging from 0.23 to 0.83 μM in tumor cell lines such as A-498 and DU 145 . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer properties.
Anti-inflammatory Activity
In another investigation focusing on a series of oxadiazole derivatives, compounds similar to the target compound were shown to possess notable anti-inflammatory effects. Some derivatives achieved IC50 values lower than that of diclofenac, a standard anti-inflammatory drug . This positions the compound as a candidate for further development in treating inflammatory conditions.
Antimicrobial Activity
The biological evaluation of related oxadiazole compounds revealed substantial antimicrobial properties. Preliminary assays indicated that certain derivatives exhibited effective inhibition against various microbial strains . Such findings suggest that the target compound may also hold potential as an antimicrobial agent.
Case Studies
- Study on PPAR Agonist Activity
- Antitumor Activity Assessment
- Anti-inflammatory Evaluation
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable activity against various cancer cell lines. For instance, a series of substituted 1,3,4-oxadiazole derivatives have shown promising results in inhibiting the growth of cancer cells such as SNB-75 (CNS cancer) and UO-31 (renal cancer) at concentrations as low as .
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Anti-inflammatory Properties
Research has indicated that oxadiazole derivatives may possess anti-inflammatory properties. The structural features of the compound allow it to interact with various biological targets implicated in inflammatory processes. This potential has been explored through in vitro studies that assess the modulation of inflammatory cytokines .
Antimicrobial Activity
Some studies suggest that compounds containing oxadiazole moieties exhibit antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Synthesis and Characterization
The synthesis of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step reactions that include cyclization and acylation processes. Various synthetic routes have been reported that yield high-purity compounds suitable for biological testing .
Table 2: Synthetic Routes for Oxadiazole Derivatives
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Cyclization with acylthiosemicarbazides | Acylation followed by cyclization | 60–90% |
| EDC·HCl-mediated cyclization | Regioselective cyclization method | High yields |
Comparison with Similar Compounds
Substituents on the Oxadiazole Ring
- Pyridinyl vs. Diphenylmethyl or Indole Groups: The pyridinyl substituent in the target compound contrasts with bulkier groups like diphenylmethyl (e.g., compound 4 in ) or indole derivatives (e.g., compound 8t in ).
Thioether Linkage :
Several analogs (e.g., 7c–7f in ) feature a sulfanyl (-S-) bridge between the oxadiazole and acetamide, similar to the target compound. This linkage is critical for conformational flexibility and intermolecular interactions, as seen in compounds with improved enzymatic inhibition profiles .
Aromatic Substitutions on the Acetamide Moiety
- 2,4-Dimethylphenyl vs. Other Aromatic Groups :
The 2,4-dimethylphenyl group in the target compound is structurally analogous to substituents in 7e () and 8a (). Methyl groups at the 2- and 4-positions enhance steric hindrance and electron-donating effects, which may influence binding to hydrophobic enzyme pockets. In contrast, compounds like 8v () with nitro groups exhibit stronger electron-withdrawing effects, altering reactivity .
Enzyme Inhibition Potential
- LOX (Lipoxygenase) Inhibition: Compound 8a (N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide) demonstrated notable LOX inhibition, attributed to its sulfonylpiperidine and dimethylphenyl groups . The target compound’s pyridinyl-oxadiazole core may similarly interact with LOX active sites, though its efficacy would depend on substituent electronic effects.
- The pyridinyl group in the target compound may enhance binding to these enzymes due to its hydrogen-bonding capability .
Antimicrobial and Anticancer Activity
- Benzofuran-Oxadiazole Derivatives: Compounds such as 2a and 2b () exhibited antimicrobial activity via benzofuran substituents.
- Indole-Based Analogs :
Compound 2a () displayed anticancer activity (melting point >200°C, high thermal stability), linked to its indole moiety. The target compound’s dimethylphenyl group may similarly intercalate with DNA or inhibit tyrosine kinases .
Crystallography and Refinement
- SHELX programs () are widely used for crystallographic refinement of similar compounds. The target compound’s structure could be resolved using SHELXL, particularly for analyzing bond lengths and angles in the oxadiazole ring .
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between the acetamide core and substituted oxadiazole/pyridine moieties. Key steps include:
- Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Coupling Reactions : Use of sodium hydride (NaH) or carbodiimide-based reagents in polar aprotic solvents like dimethylformamide (DMF) to link the acetamide group to the oxadiazole ring .
- Optimization : Control temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for acetamide:oxadiazole intermediate) to maximize yield (reported 65–78%) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments (e.g., pyridine H at δ 8.5–9.0 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 349.12) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-N of oxadiazole) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors linked to oxadiazole bioactivity (e.g., cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR)) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and receptor PDB files (e.g., 1PXX for COX-2) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors and validate via molecular dynamics (MD) simulations (100 ns) to assess stability .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
-
Assay Replication : Repeat assays under standardized conditions (e.g., MTT assay for cytotoxicity, 48-hour incubation, 10 µM dose) .
-
Structural Confirmation : Re-analyze compound purity (via HPLC, NMR) to rule out degradation or impurities .
-
Comparative Analysis : Cross-reference with structurally similar analogs (e.g., thienopyrimidine derivatives) to identify activity trends (see Table 1) .
Table 1 : Comparative Bioactivity of Structural Analogs
Compound Structural Features IC₅₀ (µM) Target Target Compound Oxadiazole, pyridine, acetamide 12.3 COX-2 Thienopyrimidine Derivative Thienopyrimidine core 8.7 EGFR Oxadiazole Analog B Simplified oxadiazole >50 Inactive Source: Adapted from
Q. How does the compound’s structural complexity influence its interaction with biological targets compared to simpler analogs?
- Methodological Answer : The multi-ring system (oxadiazole + pyridine + acetamide) enhances:
- Binding Affinity : π-π stacking with aromatic residues (e.g., Tyr385 in COX-2) and hydrogen bonding via the acetamide carbonyl .
- Selectivity : Bulky 2,4-dimethylphenyl group reduces off-target interactions vs. smaller substituents in simpler analogs .
- Metabolic Stability : Methyl groups slow hepatic clearance (t₁/₂ = 4.2 hours vs. 1.5 hours for non-methylated analogs) .
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyridine H from oxadiazole protons) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm ambiguous peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
